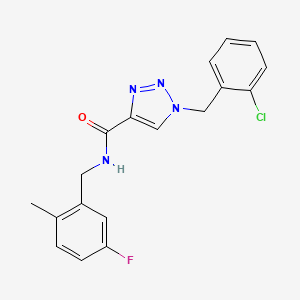![molecular formula C16H18N4O B3778298 2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile](/img/structure/B3778298.png)
2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile
Descripción general
Descripción
2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile is a heterocyclic compound that features a furan ring, a pyrrolidine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile typically involves multi-step reactions. One common method starts with the preparation of the furan and pyrrolidine intermediates, which are then coupled with a pyridine derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The furan and pyrrolidine rings allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyridine derivatives: These compounds also feature a pyridine ring and have been studied for their enzyme inhibitory activity.
Furopyridine derivatives: Similar in structure, these compounds have shown activity against various biological targets.
Pyrrolidine derivatives: Known for their versatility in drug discovery, these compounds share the pyrrolidine ring with 2-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile.
Uniqueness
What sets this compound apart is its combination of the furan, pyrrolidine, and pyridine rings, which provides a unique scaffold for drug design and development. This unique structure allows for diverse chemical modifications, enhancing its potential as a versatile bioactive compound.
Propiedades
IUPAC Name |
2-[[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-11-13-5-6-18-16(10-13)19-12-14(15-4-3-9-21-15)20-7-1-2-8-20/h3-6,9-10,14H,1-2,7-8,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLLJBRMVXYCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC2=NC=CC(=C2)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3-isoxazolylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3778218.png)
![[3-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(4-methyl-1,3-oxazol-5-yl)methanone](/img/structure/B3778223.png)
![4-({1-[1-(1H-indol-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-2-piperazinone bis(trifluoroacetate)](/img/structure/B3778229.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(2-propyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B3778237.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B3778243.png)

![N,5-dimethyl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3778265.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B3778273.png)
![1-(4-fluorophenyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B3778275.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3778280.png)
![4-{[1-(3-butenoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B3778313.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(1-ethylimidazol-2-yl)methyl]methanamine](/img/structure/B3778320.png)
![N-(1-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3778324.png)
![3-(2-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3778325.png)
